2-Bromo-6-chloro-3-fluoroquinoline
Overview
Description
2-Bromo-6-chloro-3-fluoroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of bromine, chlorine, and fluorine atoms in the quinoline ring enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chloro-3-fluoroquinoline typically involves the halogenation of quinoline derivatives. One common method is the nucleophilic aromatic substitution reaction, where a quinoline derivative is treated with bromine, chlorine, and fluorine sources under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide or acetonitrile and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including halogenation, cyclization, and purification steps. The use of continuous flow reactors and advanced purification techniques like chromatography ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-chloro-3-fluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and fluorine) can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: Reactions like Suzuki-Miyaura coupling can be used to form carbon-carbon bonds with aryl or alkyl boronic acids.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like tetrahydrofuran or toluene.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.
Cross-Coupling Reactions: Biaryl or diaryl quinoline derivatives.
Oxidation and Reduction: Quinoline N-oxides or dihydroquinolines.
Scientific Research Applications
2-Bromo-6-chloro-3-fluoroquinoline has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, including antibacterial, antiviral, and anticancer compounds.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: Utilized in the development of organic semiconductors and liquid crystals.
Agricultural Chemistry: Investigated for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 2-Bromo-6-chloro-3-fluoroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, leading to the disruption of essential biochemical pathways. In the case of antibacterial activity, it may target bacterial DNA gyrase or topoisomerase IV, leading to the inhibition of DNA replication and cell death .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-chloroquinoline
- 2-Bromo-3-fluoroquinoline
- 6-Chloro-3-fluoroquinoline
Uniqueness
2-Bromo-6-chloro-3-fluoroquinoline is unique due to the presence of all three halogen atoms (bromine, chlorine, and fluorine) in the quinoline ring. This unique combination enhances its chemical reactivity and potential for diverse applications compared to other quinoline derivatives with fewer halogen substitutions .
Properties
IUPAC Name |
2-bromo-6-chloro-3-fluoroquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFN/c10-9-7(12)4-5-3-6(11)1-2-8(5)13-9/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCKWMCOWVGVHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1Cl)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00479737 | |
Record name | 2-Bromo-6-chloro-3-fluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00479737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
834884-00-3 | |
Record name | 2-Bromo-6-chloro-3-fluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00479737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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